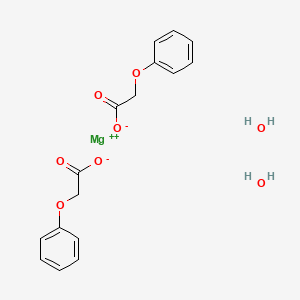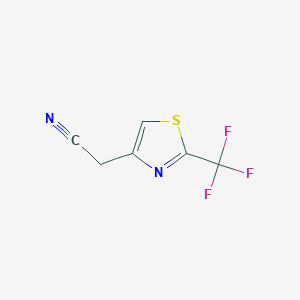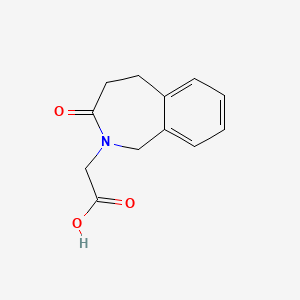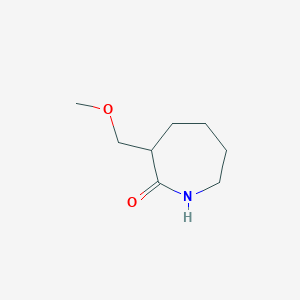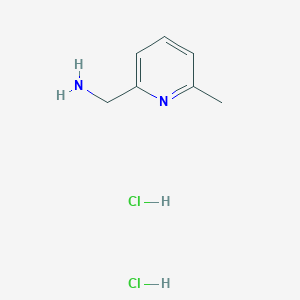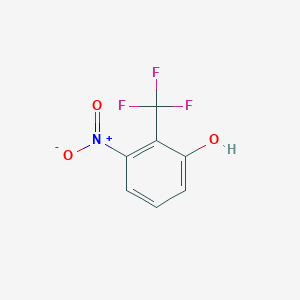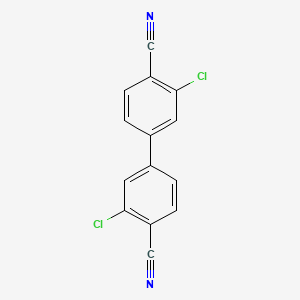![molecular formula C15H25N3 B1427553 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine CAS No. 1305785-67-4](/img/structure/B1427553.png)
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine
Übersicht
Beschreibung
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of opioid analgesia and addiction.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of piperazine, which include structures similar to 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, possess antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel derivatives that exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine have been reported, highlighting their potential in various applications. Grijalvo et al. (2015) reported the synthesis of a compound characterized by various spectroscopic methods, indicating a focus on developing new chemical entities (Grijalvo, Nuñez & Eritja, 2015).
Luminescent Properties and Electron Transfer
Compounds similar to 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine have been studied for their luminescent properties and photo-induced electron transfer. Gan et al. (2003) synthesized novel piperazine substituted naphthalimides and investigated their fluorescence spectra, indicating potential applications in sensing and imaging (Gan, Chen, Chang & Tian, 2003).
Bioactivity and Pharmacological Evaluation
The bioactivity and pharmacological potential of piperazine derivatives are also areas of significant interest. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, evaluating their cytotoxic, anticancer, and enzyme inhibitory effects (Gul et al., 2019).
Antitumor Activity
The potential antitumor activity of piperazine-based compounds is another key area of research. Hakobyan et al. (2020) investigated the synthesis of tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, assessing their effects on tumor DNA methylation (Hakobyan et al., 2020).
Crystal Structure Analysis
Understanding the crystal structure of piperazine derivatives is essential for their application in drug design and material science. Studies like that of Ullah & Stoeckli-Evans (2021) contribute to this by analyzing the crystal structure of related compounds (Ullah & Stoeckli-Evans, 2021).
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-4-6-14(11-13)18-9-7-17(8-10-18)12-15(2,3)16/h4-6,11H,7-10,12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYDWUFHBQZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



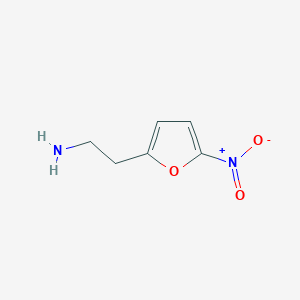

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)


